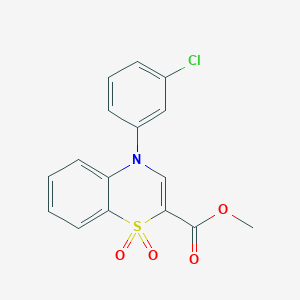

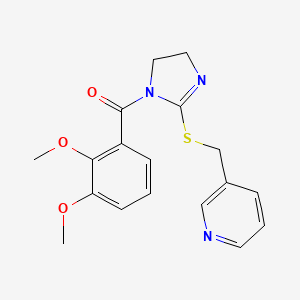

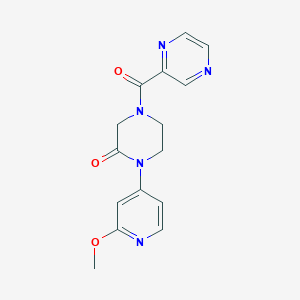

![molecular formula C18H14N2O6 B2922614 N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-oxo-2H-pyran-5-carboxamide CAS No. 1207046-31-8](/img/structure/B2922614.png)

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-oxo-2H-pyran-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a novel derivative of 4-[5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-yl]benzoic acid . It bears biologically active pharmacophores like benzodioxane and peptide bond .

Synthesis Analysis

The synthetic approach to this compound involves the base catalysed Claisen–Schmidt condensation of aldehyde and ketone to afford a chalcone, which is then transformed into an isoxazole via oxidative cyclization of the corresponding intermediate oxime . Esterification of the compound followed by hydrolysis of the cyano group furnishes the isoxazole scaffold . The novel amide derivatives are accumulated in the reaction of the compound with the corresponding anilines .Molecular Structure Analysis

The structures of these compounds are supported by FTIR, 1H and 13C NMR, and mass spectra . Theoretical calculations, including DFT/B3LYP method and 6-311++G(d,p) set, were used for structural analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Claisen–Schmidt condensation, oxidative cyclization, esterification, and hydrolysis .Physical And Chemical Properties Analysis

Many properties of the compound, including spectral data, bond length, bond angle, dihedral angles, thermodynamic parameters, molecular surface, FMO analysis, nonlinear optical (NLO) properties, and Natural Bond Orbital analysis, were theoretically investigated .科学的研究の応用

Antibacterial Agents

This compound has been studied for its potential as an antibacterial agent. The benzodioxin moiety is known to contribute to antibacterial activity, and modifications to this core structure can lead to compounds with significant antibacterial properties .

Antiviral Medications

Derivatives of benzodioxin, such as the one , have shown promise in antiviral applications. They have been used in the synthesis of compounds with activity against HIV and tuberculosis .

Antimigraine Treatments

The structural features of benzodioxin derivatives have been explored for their use in antimigraine medications. Their ability to modulate biological pathways that are implicated in migraine attacks makes them candidates for drug development .

Antidiuretic Drugs

Compounds containing the benzodioxin structure have been utilized in the creation of antidiuretic drugs. These drugs help to control the balance of fluids in the body, which is particularly useful in conditions that cause excessive urination .

Organic Synthesis

The compound can be used in organic synthesis reactions. Its structure allows for various chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules .

Ligands for Asymmetrical Reactions

Benzodioxin derivatives can act as ligands in catalysts for asymmetrical reactions. This is crucial in the synthesis of chiral compounds, which are important in the pharmaceutical industry .

Enantioselective Synthesis

The compound has applications in enantioselective synthesis, where it can be used to produce chiral molecules with high enantiomeric excess. This is particularly valuable in creating drugs with specific desired biological activities .

Crystallography Studies

The crystal structure of related benzodioxin compounds has been determined, which aids in understanding the chemical and physical properties of these molecules. This information is essential for the design of new drugs and materials .

作用機序

将来の方向性

特性

IUPAC Name |

N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]-6-oxopyran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O6/c21-17-4-2-12(10-25-17)18(22)19-9-13-8-15(26-20-13)11-1-3-14-16(7-11)24-6-5-23-14/h1-4,7-8,10H,5-6,9H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFAOUPRABKGGOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C4=COC(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-oxo-2H-pyran-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

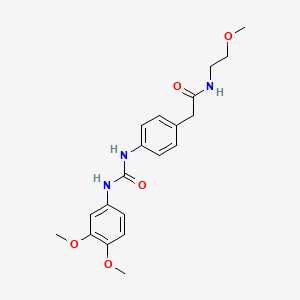

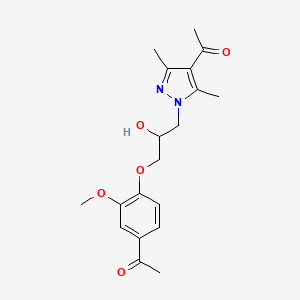

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride](/img/structure/B2922533.png)

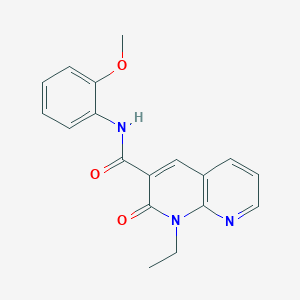

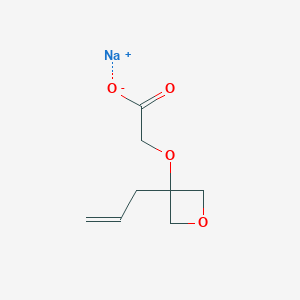

![1-(3,4-Dimethoxyphenyl)-2-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2922535.png)

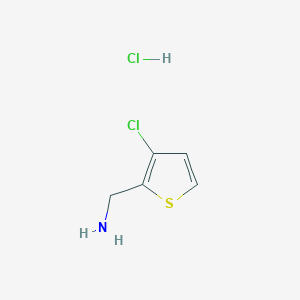

![N-(2-fluorophenyl)-4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2922545.png)

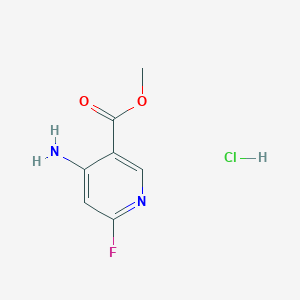

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2922552.png)